(S)-1-(4-Bromothiophen-2-yl)ethanol
Overview
Description
(S)-1-(4-Bromothiophen-2-yl)ethanol: is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a bromine atom attached to the thiophene ring and an ethanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2-thiophenemethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield (4-bromothiophen-2-yl)methanol . This intermediate can then be subjected to asymmetric reduction to obtain the desired (S)-1-(4-Bromothiophen-2-yl)ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of chiral catalysts or enzymes in the reduction step can ensure the production of the (S)-enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromothiophen-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or alkoxides (RO-).
Major Products Formed
Oxidation: Formation of (S)-1-(4-Bromothiophen-2-yl)acetaldehyde or (S)-1-(4-Bromothiophen-2-yl)acetic acid.
Reduction: Formation of (S)-1-(thiophen-2-yl)ethanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Bromothiophen-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromothiophen-2-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the thiophene ring can influence its binding affinity and specificity towards these targets. In materials science, the compound’s electronic properties can be exploited to develop conductive polymers or other advanced materials.
Comparison with Similar Compounds
(S)-1-(4-Bromothiophen-2-yl)ethanol can be compared with other similar compounds such as:
(S)-1-(4-Chlorothiophen-2-yl)ethanol: Similar structure but with a chlorine atom instead of bromine. May exhibit different reactivity and biological activity.
(S)-1-(4-Methylthiophen-2-yl)ethanol: Contains a methyl group instead of bromine. Likely to have different electronic properties and applications.
(S)-1-(4-Fluorothiophen-2-yl)ethanol: Fluorine substitution can significantly alter the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s overall properties.
Properties
IUPAC Name |
(1S)-1-(4-bromothiophen-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTFBIIZOCHASS-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CS1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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